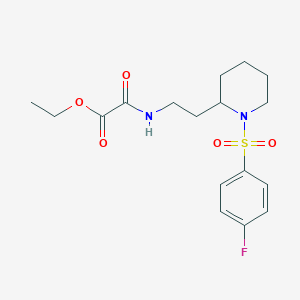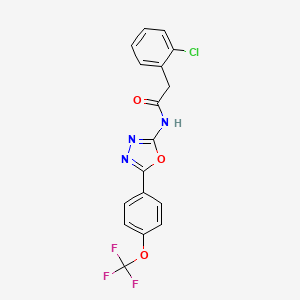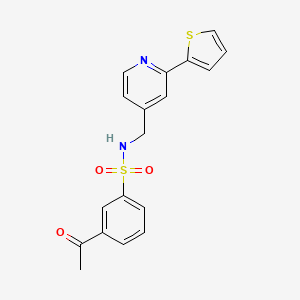
4-Ethoxy-2,3-dihydro-1H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxy-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C11H12O2 It is a derivative of indanone, characterized by the presence of an ethoxy group at the fourth position of the indanone ring
Mechanism of Action
Target of Action
The primary targets of 4-Ethoxy-2,3-dihydro-1H-inden-1-one are Phosphodiesterase 4 (PDE4) and Acetylcholinesterase (AChE) . These enzymes play crucial roles in various biological processes. PDE4 is involved in the metabolism of cyclic adenosine monophosphate (cAMP), a messenger molecule that transmits the effects of hormones like glucagon and adrenaline. AChE is responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and learning .
Mode of Action
This compound interacts with its targets by inhibiting their activities . By inhibiting PDE4, it prevents the breakdown of cAMP, leading to increased levels of this messenger molecule. This can enhance the effects of hormones that act via cAMP. On the other hand, by inhibiting AChE, it prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter .
Biochemical Pathways
The inhibition of PDE4 and AChE by this compound affects several biochemical pathways. The increased levels of cAMP can enhance the effects of hormones that act via cAMP, affecting pathways such as the regulation of glucose and lipid metabolism. The increased levels of acetylcholine can enhance cholinergic neurotransmission, affecting pathways involved in memory and learning .
Pharmacokinetics
Its molecular weight (1321592 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .
Result of Action
The inhibition of PDE4 and AChE by this compound can lead to various molecular and cellular effects. The increased levels of cAMP can enhance the effects of hormones that act via cAMP, leading to changes in cellular metabolism. The increased levels of acetylcholine can enhance cholinergic neurotransmission, leading to improved memory and learning .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the compound, which can influence its absorption and distribution. The presence of other substances, such as food or other drugs, can also affect its absorption and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-2,3-dihydro-1H-inden-1-one typically involves the ethylation of 2,3-dihydro-1H-inden-1-one. One common method includes the reaction of 2,3-dihydro-1H-inden-1-one with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The product is typically purified by distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxy-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the indanone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.
Major Products:
Oxidation: Formation of this compound carboxylic acid.
Reduction: Formation of 4-ethoxy-2,3-dihydro-1H-inden-1-ol.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
Scientific Research Applications
4-Ethoxy-2,3-dihydro-1H-inden-1-one has been explored for various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
4-Ethoxy-2,3-dihydro-1H-inden-1-one can be compared with other similar compounds such as:
2,3-Dihydro-1H-inden-1-one: Lacks the ethoxy group, resulting in different chemical and biological properties.
4-Methoxy-2,3-dihydro-1H-inden-1-one: Contains a methoxy group instead of an ethoxy group, which may alter its reactivity and applications.
4-Ethyl-2,3-dihydro-1H-inden-1-one:
Properties
IUPAC Name |
4-ethoxy-2,3-dihydroinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-2-13-11-5-3-4-8-9(11)6-7-10(8)12/h3-5H,2,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXTUPOKBPOXOON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 2-[(1-propylpyrazol-3-yl)amino]acetate](/img/structure/B3018194.png)


![2-(4-benzylpiperazin-1-yl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3018199.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(diethylsulfamoyl)benzamide](/img/structure/B3018200.png)
![10-{3-[4-(5-Chloro-2-methylphenyl)piperazine-1-carbonyl]phenyl}-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B3018201.png)
![4-chloro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide](/img/structure/B3018203.png)



![Ethyl(methoxy)[1-(2-methyl-1,3-thiazol-4-yl)ethyl]amine](/img/structure/B3018211.png)
![7-(4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B3018212.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-imidazol-1-yl)propanoic acid](/img/structure/B3018213.png)

